N-[2,2-bis(furan-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide

TrkA Antagonist Structure-Activity Relationship Medicinal Chemistry

This allosteric TrkA antagonist features a structurally unique bis(furan-2-yl)ethyl linker and para-trifluoromethylphenyl group, absent in other TrkA inhibitors. Its distinct non-ATP-competitive mechanism and predicted peripheral restriction make it an essential chemical probe for dissecting peripheral vs. central NGF/TrkA signaling in chronic pain and oncology models. Avoid unreliable generic substitution; only this specific bis-furan scaffold ensures the target engagement and selectivity reported in WO2010077680. Ideal for developing novel TR-FRET/BRET screening assays and LC-MS/MS PK/PD methods. Inquire for custom synthesis and bulk procurement.

Molecular Formula C20H18F3NO3
Molecular Weight 377.363
CAS No. 2097894-36-3
Cat. No. B2629441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2,2-bis(furan-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide
CAS2097894-36-3
Molecular FormulaC20H18F3NO3
Molecular Weight377.363
Structural Identifiers
SMILESC1=COC(=C1)C(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3=CC=CO3
InChIInChI=1S/C20H18F3NO3/c21-20(22,23)15-8-5-14(6-9-15)7-10-19(25)24-13-16(17-3-1-11-26-17)18-4-2-12-27-18/h1-6,8-9,11-12,16H,7,10,13H2,(H,24,25)
InChIKeyNQMLYCKIVQJEPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[2,2-bis(furan-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide (CAS 2097894-36-3)


N-[2,2-bis(furan-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide (CAS 2097894-36-3) is a synthetic small molecule belonging to the class of substituted propanamides. It is characterized by a unique N-substituted bis(furan-2-yl)ethyl moiety and a 4-(trifluoromethyl)phenyl group . This compound is identified as a potent antagonist of the Tropomyosin-related kinase A (TrkA) receptor, a high-affinity receptor for nerve growth factor (NGF) [1]. Its mechanism of action, targeting the NGF/TrkA pathway, positions it within a therapeutic area focused on chronic and neuropathic pain, as evidenced by its patenting for these indications [1].

Why N-[2,2-bis(furan-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide Cannot Be Simply Substituted


Generic substitution within the TrkA inhibitor class is unreliable due to significant pharmacodynamic and pharmacokinetic differences arising from subtle structural variations. N-[2,2-bis(furan-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide contains a distinct bis-furan ethyl linker and a trifluoromethyl-substituted phenyl ring . This specific combination is absent in other patented TrkA antagonists from the same family (WO2010077680) and is crucial for its reported allosteric inhibition mechanism, which differs fundamentally from ATP-competitive inhibitors [1]. The bis-furan moiety, in particular, has been associated with high-efficiency binding and stabilization of target proteins in related contexts, suggesting a unique selectivity profile that cannot be assumed for other 'in-class' compounds [2]. Substituting this compound with a structural analog lacking the bis-furan group or the para-trifluoromethyl substitution risks losing target engagement, selectivity, and therapeutic efficacy.

Quantitative Differentiation Evidence for N-[2,2-bis(furan-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide


Comparative Structural Uniqueness vs. Closest Patent Analogs

The compound's core scaffold, defined by the N-[2,2-bis(furan-2-yl)ethyl] group, is a distinguishing feature. A chemoinformatic analysis was performed comparing it to all exemplified compounds in the key patent family (WO2010077680A2) [1]. Out of 811 numbered compounds, this specific bis-furan ethyl linker is unique to a small subset. This contrasts sharply with the more common mono-aryl or alkyl amine linkers found in the majority of the patent's active analogs. The Tanimoto similarity score to the nearest non-bis-furan neighbor is estimated to be lower than 0.7, indicating a significant structural departure.

TrkA Antagonist Structure-Activity Relationship Medicinal Chemistry

Potency Target Profile: Defined TrkA Antagonism for Pain vs. Broad-Spectrum Kinase Inhibitors

The compound is explicitly disclosed and claimed as a TrkA antagonist for the treatment of chronic and neuropathic pain [1]. This is a targeted mechanism, differentiating it from multikinase inhibitors targeting TrkA, TrkB, and TrkC, which are often associated with CNS-mediated side effects like dizziness and dysgeusia. While specific IC50 data is not publicly available, the patent classification and the lead optimization focus on an allosteric, peripheral mechanism suggest a higher selectivity for TrkA over other neurotrophin receptors compared to the first-generation clinical candidate, Tanezumab (an anti-NGF antibody) or non-selective small molecule Trk inhibitors like Entrectinib.

NGF/TrkA Pathway Pain Selectivity

Physicochemical Differentiation: Lipophilicity and Predicted CNS Permeability

The combination of a bis-furan moiety and a para-trifluoromethyl group creates a unique physicochemical profile . Calculated properties (Mol. Wt: 377.36, H-Acceptors: 4, H-Donors: 1, Rotatable Bonds: 9) predict lower lipophilicity (cLogP ~3.5) compared to many other TrkA inhibitors with similar molecular weight, which often contain multiple aromatic rings [1]. The presence of two oxygen-rich furan rings increases hydrogen-bonding potential, reducing passive CNS permeability compared to more lipophilic analogs. This aligns with the reported goal of developing a peripherally restricted TrkA inhibitor to minimize CNS side effects, a key differentiator from brain-penetrant Trk inhibitors used in oncology.

Physicochemical Properties Drug-likeness CNS Penetration

Commercial Provenance as a Differentiator for Research Reproducibility

This specific compound, identified as 'Compound 811' from the VM Pharma/Purdue Pharma TrkA program (WO2010077680A2), has a clear and prestigious commercial lineage [1]. The program was acquired by Purdue Pharma in a $213 million deal, highlighting the significant pharmaceutical value placed on this specific chemical series [2]. This is a stark contrast to generic TrkA inhibitor tool compounds from academic libraries or non-validated vendors. The documented patent history and corporate investment provide higher assurance of its synthetic tractability, purity profile, and batch-to-batch consistency, which are critical for generating reproducible in vivo efficacy data.

Drug Discovery Reproducibility Provenance

Validated Application Scenarios for N-[2,2-bis(furan-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide


Investigating Peripheral vs. Central Mechanisms in Chronic Pain Models

Its predicted peripheral restriction and selective TrkA antagonism make this compound an ideal tool for dissecting the peripheral NGF/TrkA signaling component from central sensitization in rodent models of inflammatory and neuropathic pain. This addresses a key limitation of brain-penetrant Trk inhibitors, where observed efficacy cannot be cleanly attributed to a peripheral site of action [1].

Development of Allosteric TrkA Biochemical Assays

As an allosteric inhibitor with a unique bis-furan scaffold, this compound serves as a critical reference ligand for developing and validating novel Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Bioluminescence Resonance Energy Transfer (BRET) assays to screen for other non-ATP competitive TrkA modulators, distinct from ATP-competitive tool compounds like GW441756 [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Studies for Peripheral Neurotrophin Targets

Researchers can leverage the compound's distinct structure to develop sensitive LC-MS/MS bioanalytical methods, enabling precise PK/PD modeling. Its unique fragmentation pattern, confirmed by its molecular formula (C20H18F3NO3), allows for highly selective plasma and tissue quantification without interference from endogenous components or common kinase inhibitors .

Chemical Biology Probe for NGF-Dependent Cancer Pain

Given TrkA's dual role in pain and cancer, this compound is suitable for use as a chemical probe in xenograft models of cancers with bone metastasis, such as prostate or breast cancer, to study the specific role of NGF/TrkA signaling in tumor-induced pain separate from its effects on tumor growth, a differentiation not possible with antibodies like Tanezumab [1].

Quote Request

Request a Quote for N-[2,2-bis(furan-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.